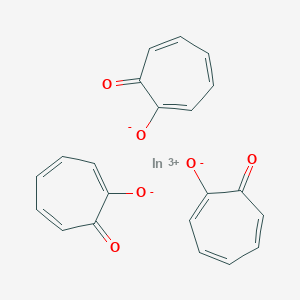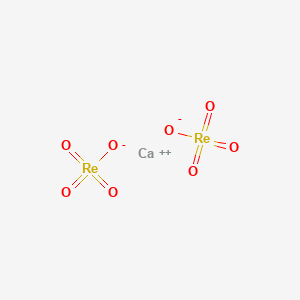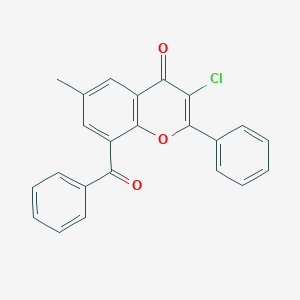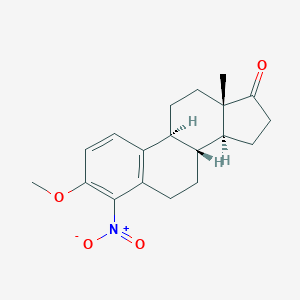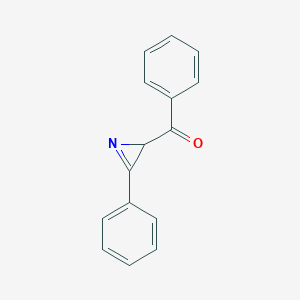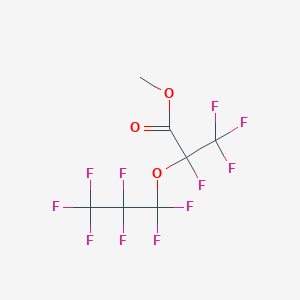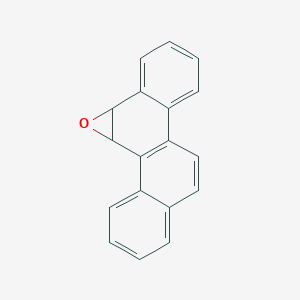
Chrysene-5,6-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene-5,6-oxide (C5,6O) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in various fields, including medicine, environmental science, and material science. C5,6O is a highly reactive molecule that can undergo various chemical transformations, making it a versatile compound for scientific research.
Mécanisme D'action
The mechanism of action of Chrysene-5,6-oxide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. Chrysene-5,6-oxide can undergo various chemical transformations, including epoxidation, hydroxylation, and ring-opening reactions, which can lead to the formation of ROS. The ROS can then react with cellular components such as DNA, proteins, and lipids, leading to oxidative damage and cell death.
Biochemical and Physiological Effects:
Chrysene-5,6-oxide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. Chrysene-5,6-oxide has also been shown to induce oxidative stress and DNA damage, leading to cell death. In addition, Chrysene-5,6-oxide has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Chrysene-5,6-oxide has several advantages for lab experiments, including its high reactivity, versatility, and stability. Chrysene-5,6-oxide can undergo various chemical transformations, making it a useful tool for studying chemical reactions and mechanisms. However, Chrysene-5,6-oxide is also highly reactive and can be hazardous if not handled properly. In addition, Chrysene-5,6-oxide is a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on Chrysene-5,6-oxide, including its potential applications in cancer therapy, environmental science, and material science. In cancer therapy, Chrysene-5,6-oxide could be further studied as a potential anti-tumor agent, either alone or in combination with other drugs. In environmental science, Chrysene-5,6-oxide could be used as a model compound for studying the fate and transport of PAHs in the environment. In material science, Chrysene-5,6-oxide could be used as a building block for the synthesis of functional materials with unique properties. Overall, the versatility and reactivity of Chrysene-5,6-oxide make it a promising compound for future research in various scientific fields.
In conclusion, Chrysene-5,6-oxide is a highly reactive and versatile compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on Chrysene-5,6-oxide could lead to new discoveries and applications in various fields, making it a promising compound for scientific research.
Méthodes De Synthèse
Chrysene-5,6-oxide can be synthesized by various methods, including the oxidation of chrysene using strong oxidizing agents such as peroxy acids or metal oxides. The most commonly used method for the synthesis of Chrysene-5,6-oxide is the oxidation of chrysene using m-chloroperbenzoic acid (m-CPBA) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification using column chromatography.
Applications De Recherche Scientifique
Chrysene-5,6-oxide has been extensively studied for its potential applications in various scientific fields, including cancer research, environmental science, and material science. In cancer research, Chrysene-5,6-oxide has been shown to have potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In environmental science, Chrysene-5,6-oxide has been used as a biomarker for PAH exposure and as a model compound for studying the fate and transport of PAHs in the environment. In material science, Chrysene-5,6-oxide has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles.
Propriétés
Numéro CAS |
15131-84-7 |
|---|---|
Nom du produit |
Chrysene-5,6-oxide |
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene |
InChI |
InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H |
Clé InChI |
VYYARLZUMSKDPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35 |
Synonymes |
chrysene, K-region epoxide chrysene-5,6-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



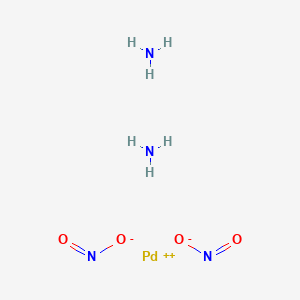
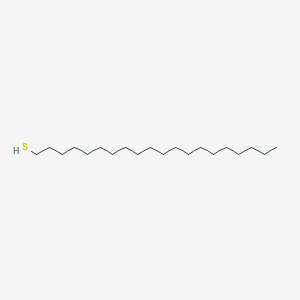
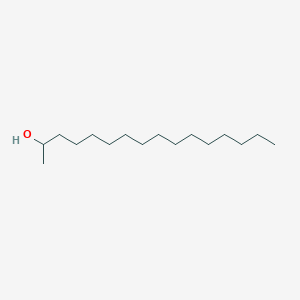
![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)


